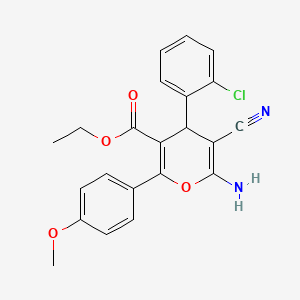
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-3-carboxylic acid, 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-, ethyl ester is a complex organic compound that belongs to the class of pyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-3-carboxylic acid, 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-, ethyl ester typically involves multi-step organic reactions. The starting materials are usually substituted benzaldehydes, which undergo condensation reactions with malononitrile and ethyl acetoacetate in the presence of a base such as piperidine. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, pyran derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, particularly in drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and functional groups make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 4H-Pyran-3-carboxylic acid, 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-, ethyl ester would depend on its specific biological activity. Generally, compounds like this may act by binding to specific enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Pyran-3-carboxylic acid derivatives: These compounds share the pyran ring structure and may have similar biological activities.
Benzaldehyde derivatives: These compounds are often used as starting materials in the synthesis of pyran derivatives.
Cyano and ester-containing compounds: These functional groups are common in many biologically active molecules.
Uniqueness
The uniqueness of 4H-Pyran-3-carboxylic acid, 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-, ethyl ester lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
610276-41-0 |
|---|---|
Formule moléculaire |
C22H19ClN2O4 |
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4/c1-3-28-22(26)19-18(15-6-4-5-7-17(15)23)16(12-24)21(25)29-20(19)13-8-10-14(27-2)11-9-13/h4-11,18H,3,25H2,1-2H3 |
Clé InChI |
VXEJMRFWZPKWHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-](/img/structure/B12122467.png)
![N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12122470.png)

![[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12122476.png)


![4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(4-methylphenyl)sulfonyl]butanehydrazide](/img/structure/B12122481.png)
![N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B12122492.png)
![N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122506.png)
![N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid](/img/structure/B12122525.png)
